Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate
CAS No.: 142274-35-9
Cat. No.: VC2995787
Molecular Formula: C9H8F3NO2S
Molecular Weight: 251.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142274-35-9 |
|---|---|
| Molecular Formula | C9H8F3NO2S |
| Molecular Weight | 251.23 g/mol |
| IUPAC Name | methyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetate |
| Standard InChI | InChI=1S/C9H8F3NO2S/c1-15-8(14)5-16-7-3-2-6(4-13-7)9(10,11)12/h2-4H,5H2,1H3 |
| Standard InChI Key | FAIHFKGPZKKEEO-UHFFFAOYSA-N |
| SMILES | COC(=O)CSC1=NC=C(C=C1)C(F)(F)F |
| Canonical SMILES | COC(=O)CSC1=NC=C(C=C1)C(F)(F)F |
Introduction
Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate is a chemical compound with the molecular formula C9H8F3NO2S and a molecular weight of 251.23 g/mol . This compound is part of a broader class of organic molecules that incorporate a pyridine ring and a trifluoromethyl group, which are known for their unique chemical properties and potential applications in pharmaceuticals and materials science.
Synthesis and Preparation
The synthesis of Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate typically involves the reaction of 5-(trifluoromethyl)pyridine-2-thiol with chloroacetic acid or its derivatives in the presence of a base to form the desired sulfanyl linkage. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Applications and Research Findings
While specific applications of Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate are not widely documented, compounds with similar structures are often explored for their potential in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. The trifluoromethyl group, in particular, is known for enhancing the metabolic stability and bioavailability of molecules.
Research Findings Table
| Area of Research | Findings |
|---|---|
| Pharmaceutical Applications | Potential for improved metabolic stability and bioavailability due to the trifluoromethyl group. |
| Materials Science | Possible use in the development of new materials with enhanced stability and performance. |
| Agrochemicals | Could serve as a precursor for designing novel pesticides or herbicides with improved efficacy. |
Safety and Handling
Handling Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate requires caution due to its potential chemical reactivity. It is advisable to store it in a well-ventilated area, away from incompatible substances, and to follow standard safety protocols when handling organic compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume